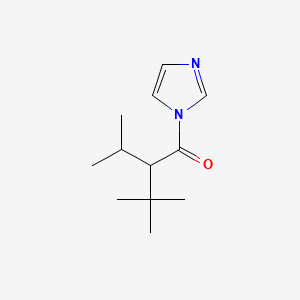
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one is a compound that belongs to the imidazole family. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Méthodes De Préparation
The synthesis of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one involves several steps. One common method is the reaction of imidazole with an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(1h-Imidazol-1-yl)-3,3-dimethyl-2-(propan-2-yl)butan-1-one can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and enviroxime. These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
110577-45-2 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-imidazol-1-yl-3,3-dimethyl-2-propan-2-ylbutan-1-one |
InChI |
InChI=1S/C12H20N2O/c1-9(2)10(12(3,4)5)11(15)14-7-6-13-8-14/h6-10H,1-5H3 |
Clé InChI |
SQKPVBVGUYXFJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1C=CN=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
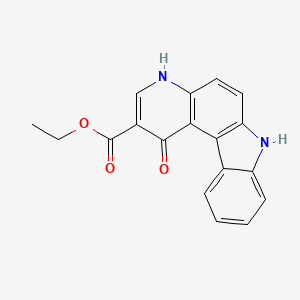
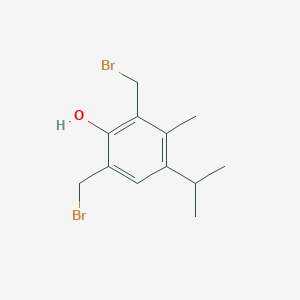
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)
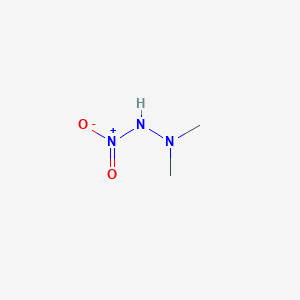
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
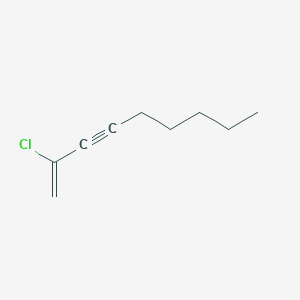
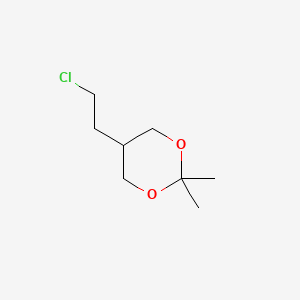
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

